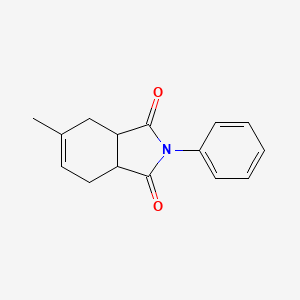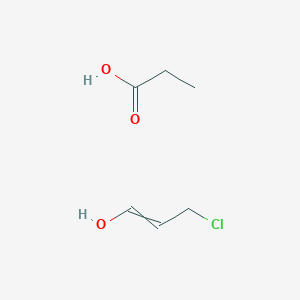
3-Chloroprop-1-en-1-ol;propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloroprop-1-en-1-ol and propanoic acid are two distinct chemical compounds. 3-Chloroprop-1-en-1-ol is an organic compound with the molecular formula C3H5ClO, while propanoic acid, also known as propionic acid, has the molecular formula C3H6O2. These compounds are used in various chemical reactions and have significant applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3-Chloroprop-1-en-1-ol: This compound can be synthesized by reacting 3-chloroprop-1-ene with dilute aqueous sodium hydroxide.
Propanoic Acid: Propanoic acid can be prepared by the oxidation of propan-1-ol.
Industrial Production Methods
3-Chloroprop-1-en-1-ol: Industrial production methods include the oxychlorination of propylene, hydrogen chloride, and oxygen in the presence of a tellurium catalyst.
Propanoic Acid: Industrially, propanoic acid is produced by the hydrocarboxylation of ethylene using nickel carbonyl as a catalyst.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: Propan-1-ol can be oxidized to form propanal and further oxidized to form propanoic acid.
Substitution: 3-Chloroprop-1-en-1-ol can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Acidified potassium dichromate (VI) is commonly used for the oxidation of propan-1-ol.
Substitution: Aqueous sodium hydroxide is used for the substitution reactions involving 3-chloroprop-1-ene.
Major Products Formed
Oxidation of Propan-1-ol: Propanal and propanoic acid.
Substitution of 3-Chloroprop-1-en-1-ol: Various substituted products depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: Both compounds are used as intermediates in organic synthesis.
Biology: Propanoic acid is used in the study of metabolic pathways and as a preservative in biological samples.
Medicine: Propanoic acid derivatives are used in pharmaceuticals for their antimicrobial properties.
Industry: Propanoic acid is used as a preservative in food and feed industries.
Mécanisme D'action
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Chloropropanoic Acid: Similar in structure to 3-chloroprop-1-en-1-ol but with a carboxylic acid group instead of a hydroxyl group.
Propan-1-ol: Similar to propanoic acid but with a hydroxyl group instead of a carboxylic acid group.
Uniqueness
3-Chloroprop-1-en-1-ol: Unique due to its ability to undergo nucleophilic substitution reactions.
Propanoic Acid: Unique due to its widespread use as a preservative and its role in metabolic pathways.
Propriétés
Numéro CAS |
91873-17-5 |
|---|---|
Formule moléculaire |
C6H11ClO3 |
Poids moléculaire |
166.60 g/mol |
Nom IUPAC |
3-chloroprop-1-en-1-ol;propanoic acid |
InChI |
InChI=1S/C3H5ClO.C3H6O2/c4-2-1-3-5;1-2-3(4)5/h1,3,5H,2H2;2H2,1H3,(H,4,5) |
Clé InChI |
NAUBIBWYMSOCKF-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)O.C(C=CO)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[5-(6-Aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl diethyl phosphate](/img/structure/B14361123.png)
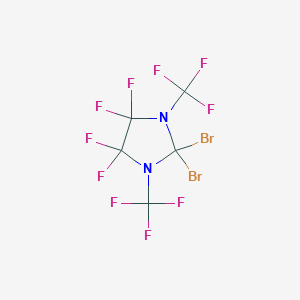
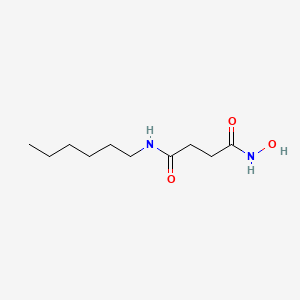
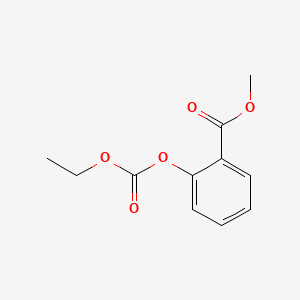
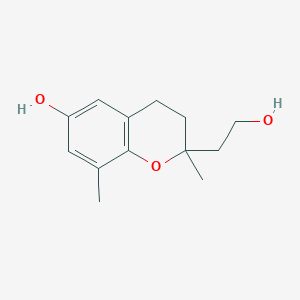
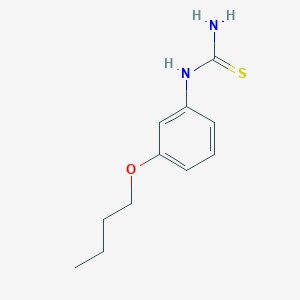
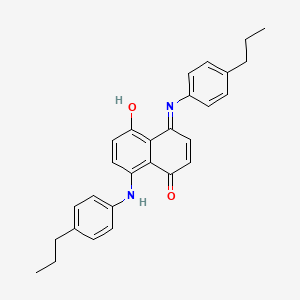
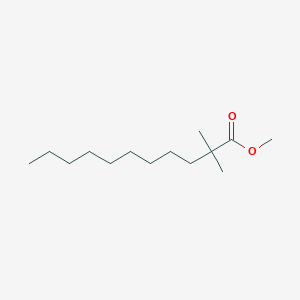
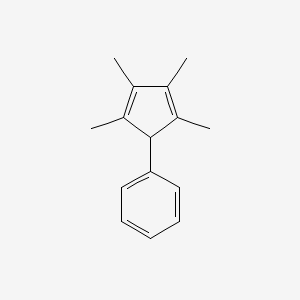
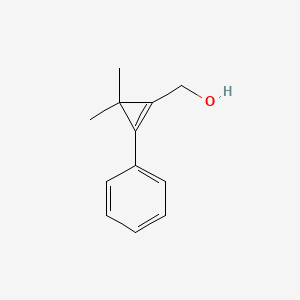
![2-([1,1'-Biphenyl]-4-yl)-4-hydroxy-1-phenylbutan-1-one](/img/structure/B14361172.png)
![N-Phenyl-3-[(propane-2-sulfonyl)amino]benzamide](/img/structure/B14361178.png)
